(5-Methylisoxazol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Description
(5-Methylisoxazol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H19N3O2S2 and its molecular weight is 337.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The title compound's synthesis, structural exploration, and analysis through Hirshfeld surface have been detailed, focusing on its antiproliferative activity. The compound crystallizes in the monoclinic crystal system, adopting a chair conformation for the piperidine and morpholine rings, with the benzisoxazole ring in a planar conformation. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, enhancing molecule stability. Hirshfeld surface analysis has been employed to analyze intermolecular interactions present in the solid state (S. Benaka Prasad et al., 2018).
Novel Bioactivation Pathway Elucidation
Research has elucidated a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes, revealing the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. This pathway, catalyzed by cytochrome P450, involves enzyme-catalyzed cleavage and subsequent reactions leading to the formation of a GSH adduct, showcasing the compound's metabolic transformation (Jian Yu et al., 2011).
Synthesis and Biological Activity of Comenic Acid Derivatives
The synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties and their evaluation in bioassays with first-line antitumor drugs, like Temobel, have been reported. These derivatives showed a synergetic effect in brain tumors chemotherapy, highlighting the compound's potential in enhancing antitumor drug efficacy (A. Kletskov et al., 2018).
Molecular Interaction Studies
The molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been investigated. Conformational analysis and comparative molecular field analysis (CoMFA) were employed to construct three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the compound's steric binding interaction with the receptor and its potential pharmacological applications (J. Shim et al., 2002).
Antimicrobial Activity Evaluation
New compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have been evaluated for their in vitro antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, demonstrating the potential utility of the compound in antimicrobial applications (N. Patel et al., 2011).
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-10-8-21-15(16-10)22-9-12-3-5-18(6-4-12)14(19)13-7-11(2)20-17-13/h7-8,12H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNNKGGRCKBNBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=NC(=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.